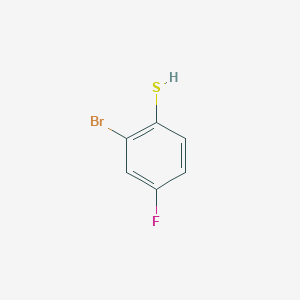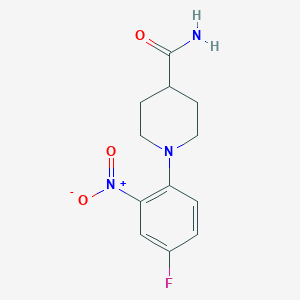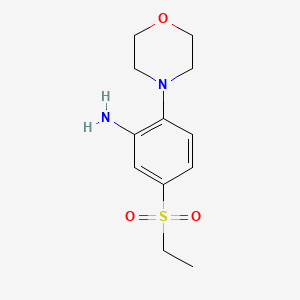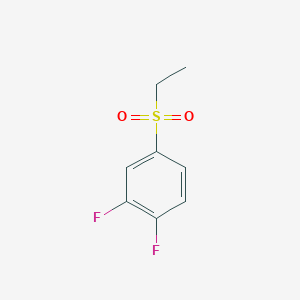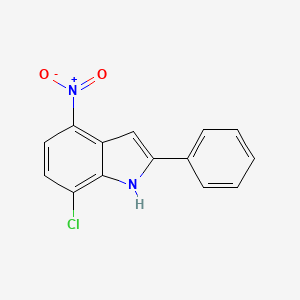
7-chloro-4-nitro-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of indole derivatives is a topic of significant interest due to their wide range of applications in medicinal chemistry and material science. The first paper discusses a novel one-pot synthesis method for N-substituted indole-2-thiols, which involves the ring opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole to produce a thioketene intermediate. This intermediate then reacts with N-nucleophiles to form the desired indole derivative. The process is noted for its ability to tolerate the presence of a base, which is a valuable characteristic for synthetic procedures .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, and their analysis often requires sophisticated techniques such as NMR spectroscopy. In the second paper, the authors synthesized various N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles, including a 7-nitro derivative. The NMR spectra of these compounds were analyzed, and it was observed that the 7-nitro derivative did not display the signal doubling that was typical for other 7-substituted derivatives. This suggests a unique structural aspect of the 7-nitro group in the context of the indole framework .
Chemical Reactions Analysis
The reactivity of indole derivatives is influenced by the substituents on the indole ring. The first paper provides insight into the reactivity of a thiadiazole ring when it is used as a precursor for indole synthesis. The ring opening and subsequent reactions with nucleophiles demonstrate the potential for creating a variety of heterocyclic compounds, including those with indole rings. The presence of a nitro group on the aromatic ring is likely to affect the reactivity and the types of reactions the indole derivative can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 7-chloro-4-nitro-2-phenyl-1H-indole are not directly discussed in the provided papers. However, based on the general knowledge of indole chemistry, the presence of electron-withdrawing groups such as nitro (NO2) can significantly impact the compound's acidity, reactivity, and overall stability. The chloro and nitro substituents would also influence the compound's solubility in various solvents, which is an important consideration for its practical applications .
Scientific Research Applications
Synthesis and Structural Analysis
- The indole nucleus, including derivatives like 7-chloro-4-nitro-2-phenyl-1H-indole, is pivotal in synthesizing molecules with biological activities such as anti-tumor and anti-inflammatory properties. For instance, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was synthesized, demonstrating the versatility of the indole nucleus in molecular design (Geetha et al., 2019).
Herbicide Development
- Indole derivatives have been explored for their potential as photosystem II inhibitors, impacting plant development and acting as herbicides. Compounds like 6‐chloro‐8‐nitro‐2,3,4,9‐tetrahydro‐1H‐carbazole and 5‐chloro‐2,3‐dimethyl‐7‐nitro‐1H‐indole were studied for their herbicidal activity, highlighting the application of indole derivatives in agriculture (Souza et al., 2020).
Antimicrobial and Antiinflammatory Activities
- Heterocycles derived from nitroindole carbohydrazides, including chloro and nitroindoles, have been synthesized and studied for their antimicrobial, antiinflammatory, and antiproliferative activities. This research underlines the potential of indole derivatives in pharmaceutical applications (Narayana et al., 2009).
Nitric Oxide Donor Synthesis
- Research into substituted 1,5-diarylpyrazol-3-one derivatives, which include indole compounds, explored their use as nitric oxide donors with significant analgesic and anti-inflammatory properties. This indicates the role of indole derivatives in the development of novel therapeutic agents (Bhandari et al., 2009).
properties
IUPAC Name |
7-chloro-4-nitro-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-6-7-13(17(18)19)10-8-12(16-14(10)11)9-4-2-1-3-5-9/h1-8,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXATLYQHHUUFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3N2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-nitro-2-phenyl-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

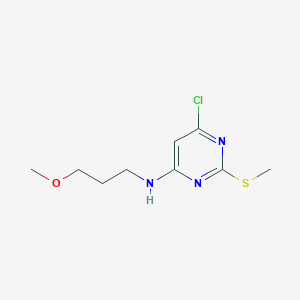
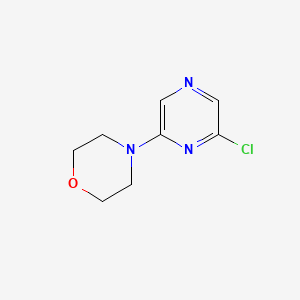

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

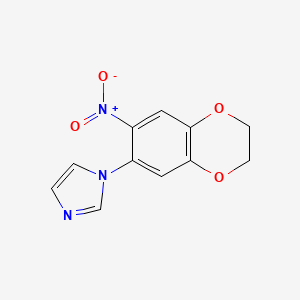
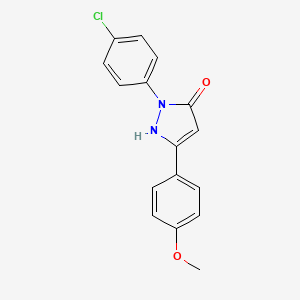
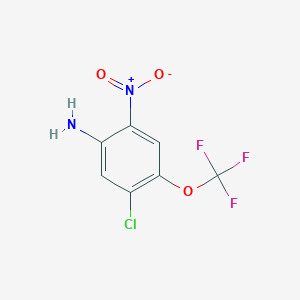
![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)
![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)
